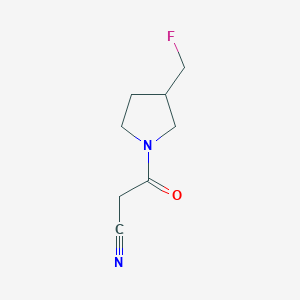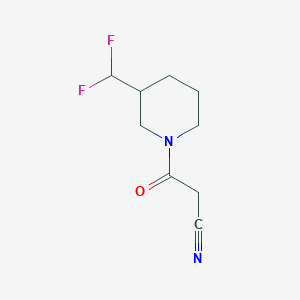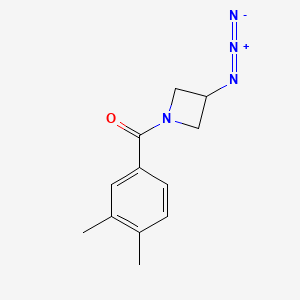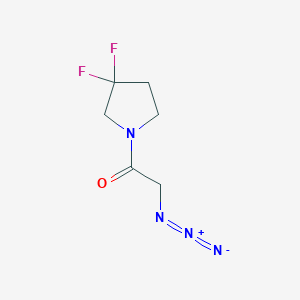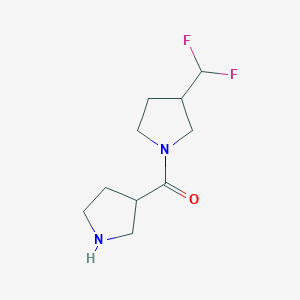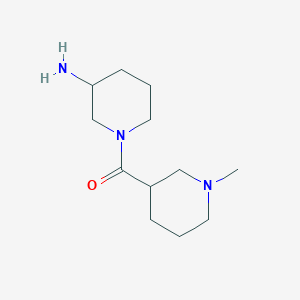![molecular formula C7H6N4O2 B1489268 6-Aminopyrazolo[1,5-a]pyrimidine-2-carboxylic acid CAS No. 1538355-26-8](/img/structure/B1489268.png)
6-Aminopyrazolo[1,5-a]pyrimidine-2-carboxylic acid
描述
6-Aminopyrazolo[1,5-a]pyrimidine-2-carboxylic acid is a heterocyclic organic compound characterized by its pyrazolo[1,5-a]pyrimidine core structure with an amino group at the 6-position and a carboxylic acid group at the 2-position
作用机制
Target of Action
The primary targets of 6-Aminopyrazolo[1,5-a]pyrimidine-2-carboxylic acid are the Aurora kinases, particularly Aurora A and Aurora B . These kinases play a key role in mitosis and are overexpressed in multiple human tumor types .
Mode of Action
this compound interacts with Aurora kinases, inhibiting their activity. Some compounds in this series have exhibited low micromolar to nanomolar activity with respect to the inhibition of Aurora A kinase . The overexpression of Aurora A causes aberrant phosphorylation of normal cell cycle targets and cytoplasmic targets, leading to chromosomal instability, oncogenic transformation, tumor progression, and development of chemoresistance . Similarly, the overexpression of Aurora B increases the phosphorylation of histone H3, forming more aggressive tumors .
Biochemical Pathways
The Aurora kinases (A, B, and C) are regulatory proteins and play key roles in the mitotic events of cell division . The inhibition of these kinases by this compound affects these pathways, leading to a decrease in tumor progression and development of chemoresistance .
Pharmacokinetics
It is known that the compound’s inhibitory activities against aurora kinases are in the low micromolar to nanomolar range , suggesting a high degree of bioavailability.
Result of Action
The result of the action of this compound is the inhibition of Aurora kinases, leading to a decrease in tumor progression and development of chemoresistance . This makes it a potential therapeutic agent for the treatment of various types of cancer.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s solubility can affect its bioavailability and efficacy . Additionally, the presence of other compounds or medications can potentially interact with this compound, altering its effectiveness.
生化分析
Biochemical Properties
6-Aminopyrazolo[1,5-a]pyrimidine-2-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been identified as a potent inhibitor of Aurora kinases, which are essential for cell division and are often overexpressed in cancer cells . The compound binds to the active site of these kinases, inhibiting their activity and thus preventing the proliferation of cancer cells. Additionally, it interacts with other biomolecules such as histone proteins, affecting gene expression and chromatin structure .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway . It also affects cell cycle progression by inhibiting the activity of cyclin-dependent kinases, leading to cell cycle arrest at the G2/M phase . Furthermore, it modulates the expression of various genes involved in cell proliferation, differentiation, and survival .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the ATP-binding site of Aurora kinases, inhibiting their phosphorylation activity . This inhibition leads to the disruption of mitotic spindle formation, resulting in cell cycle arrest and apoptosis. Additionally, the compound can interact with DNA and RNA, affecting their stability and function . It also modulates the activity of transcription factors, leading to changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under extreme conditions such as high temperature or pH . Long-term studies have shown that prolonged exposure to the compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, it can induce adverse effects such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a minimum effective dose is required to achieve therapeutic benefits, and doses above this threshold can lead to toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes . The compound undergoes oxidation and conjugation reactions, leading to the formation of various metabolites . These metabolites can have different biological activities and can influence the overall pharmacokinetic profile of the compound . Additionally, the compound can affect metabolic flux by modulating the activity of key metabolic enzymes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported into cells via organic anion transporters and can bind to plasma proteins such as albumin . This binding affects its distribution and bioavailability within the body . The compound can accumulate in certain tissues, particularly in the liver and kidneys, where it is metabolized and excreted .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can localize to the nucleus, where it interacts with DNA and RNA, affecting their stability and function . It can also be found in the cytoplasm, where it interacts with various enzymes and proteins involved in cell signaling and metabolism . Post-translational modifications such as phosphorylation can influence its localization and activity within the cell .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Aminopyrazolo[1,5-a]pyrimidine-2-carboxylic acid typically involves multi-step organic reactions starting from readily available precursors. One common synthetic route includes the cyclization of aminopyrazole derivatives with appropriate carboxylic acid derivatives under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure high yield and purity of the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize efficiency and minimize waste. Continuous flow chemistry and other advanced techniques can be employed to streamline the synthesis process and ensure consistent quality.
化学反应分析
Types of Reactions: 6-Aminopyrazolo[1,5-a]pyrimidine-2-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, substitution, and coupling reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.
Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki and Heck reactions, are commonly employed.
Major Products Formed: The reactions can yield a variety of products, including oxidized derivatives, reduced forms, substituted analogs, and coupled products, depending on the specific reagents and conditions used.
科学研究应用
Chemistry: In chemistry, 6-Aminopyrazolo[1,5-a]pyrimidine-2-carboxylic acid serves as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology: In biological research, this compound is used to study various biochemical pathways and molecular interactions. It can act as a probe to investigate enzyme activities and binding affinities.
Medicine: The compound has shown potential in medicinal chemistry, particularly in the development of new therapeutic agents. Its derivatives have been explored for their antitumor, anti-inflammatory, and antimicrobial properties.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.
相似化合物的比较
7-Aminopyrazolo[1,5-a]pyrimidine-6-carboxylic acid
2-Aminopyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Uniqueness: 6-Aminopyrazolo[1,5-a]pyrimidine-2-carboxylic acid is distinguished by its specific substitution pattern, which influences its reactivity and biological activity. Compared to similar compounds, it may exhibit unique properties and applications, making it a valuable compound in scientific research and industrial applications.
属性
IUPAC Name |
6-aminopyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O2/c8-4-2-9-6-1-5(7(12)13)10-11(6)3-4/h1-3H,8H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFASNWULHXRTKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2N=CC(=CN2N=C1C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


